molecular formula C10H9F2NO4S B1517324 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid CAS No. 1039836-00-4

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid

Cat. No. B1517324
CAS RN: 1039836-00-4
M. Wt: 277.25 g/mol
InChI Key: NAXRROLDLRAYPK-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (CPDFA) is an organic compound that has been studied extensively for its potential applications in both scientific research and in the pharmaceutical industry. CPDFA has been found to have a variety of biochemical and physiological effects and is currently being explored for its potential as a therapeutic agent. In

Scientific Research Applications

Sulfhydryl Groups in Biological Materials

Research on sulfhydryl groups in biological materials can be connected to compounds like 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid. Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological substances. This has applications in studying reactions with blood, suggesting potential relevance in understanding how similar compounds interact with biological systems (Ellman, 1959).

Antimicrobial Agent Synthesis

Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create effective antimicrobial agents. This study's insights into the chemical processes and efficacy of these compounds can inform the use of this compound in similar contexts (Darwish et al., 2014).

Lewis Acid Catalyst in Organic Synthesis

Ishihara et al. (1996) discussed the use of Scandium trifluoromethanesulfonate as a Lewis acid catalyst, highlighting its effectiveness in acylating alcohols with acid anhydrides. While different from this compound, the principles and applications in organic synthesis could be related (Ishihara et al., 1996).

Corrosion Inhibition in Stainless Steel

Narváez et al. (2005) examined the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for stainless steel, an application area where related compounds like this compound might be relevant. The study offers insights into the mechanisms and efficiency of such inhibitors (Narváez et al., 2005).

Catalytic Applications in Organic Reactions

Tomás-Mendivil et al. (2013) synthesized water-soluble Gold(I) and Gold(III) complexes with sulfonated ligands, demonstrating their effectiveness as catalysts in organic reactions. This research provides an understanding of how sulfonated compounds can play a significant role in catalysis, relevant to the applications of this compound (Tomás‐Mendivil et al., 2013).

Environmental Behavior of Fluorotelomer Compounds

Zhao et al. (2019) studied the environmental fate of 6:2 fluorotelomer sulfonic acid in pumpkins, providing insights into the bioaccumulation and biotransformation of similar fluorinated compounds. This research could be extrapolated to understand the environmental behavior of this compound (Zhao et al., 2019).

Synthesis of Antiviral Compounds

Naidu et al. (2012) used a polymer-supported catalyst for synthesizing dibenzo[a,j]xanthenes with significant antiviral activity. This demonstrates the potential for synthesizing related compounds with biological activity, an avenue that could be explored with this compound (Naidu et al., 2012).

properties

IUPAC Name

3-(cyclopropylsulfamoyl)-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO4S/c11-6-3-4-7(9(12)8(6)10(14)15)18(16,17)13-5-1-2-5/h3-5,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXRROLDLRAYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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